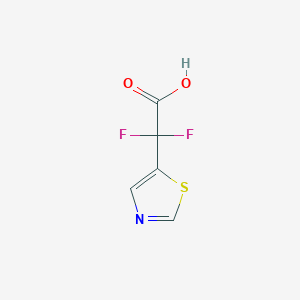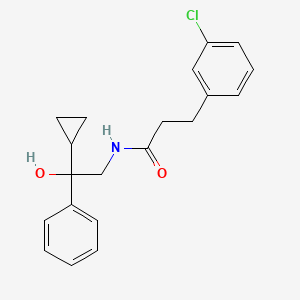
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C20H22ClNO2 and its molecular weight is 343.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Agents Development
One area of application involves the synthesis and evaluation of compounds with potential antidepressant activity. Analogues of specific propanols, including compounds with chlorophenyl groups, have been investigated for their antidepressant properties. These studies involve the regiospecific ring opening of functionally substituted epoxypropanes, leading to compounds evaluated for their activity in biochemical and pharmacological models of depression. An example includes the evaluation of 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride for its antidepressant efficacy and relative lack of anticholinergic side effects (Clark et al., 1979).
Antimicrobial and Anti-inflammatory Agents
Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including those bearing an aryl sulfonate moiety, highlights another application. These compounds have been prepared and evaluated for their antimicrobial and anti-inflammatory activities, showcasing the versatility of related structures in addressing various medical needs (Kendre et al., 2015).
Anticonvulsant Studies
Studies have also been conducted on N-Benzyl-3-[(chlorophenyl)amino]propanamides for their anticonvulsant properties. These compounds have shown efficacy in models of generalized seizures, indicating potential applications in epilepsy treatment. The ortho and para isomers, in particular, demonstrated potency exceeding that of standard drugs in maximal electroshock (MES) test models (Idris et al., 2011).
Organic Synthesis and Catalysis
The preparation and reactions of cyclopropenone oximes with isocyanates have been explored, leading to products such as 4,6-diazaspiro[2.3]hexenones. This research not only advances the field of organic synthesis but also contributes to the development of new materials and catalysis methods (Yoshida et al., 1988).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, with subsequent testing for antibacterial and antifungal activity. This research underscores the antimicrobial potential of compounds with specific structural features, including chlorophenyl groups (Baranovskyi et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-18-8-4-5-15(13-18)9-12-19(23)22-14-20(24,17-10-11-17)16-6-2-1-3-7-16/h1-8,13,17,24H,9-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYVYXPDYDLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
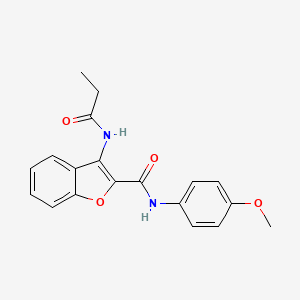
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)
![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)

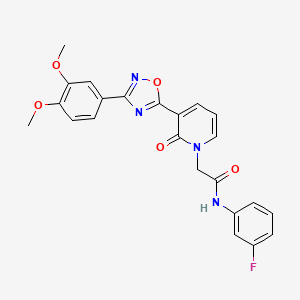
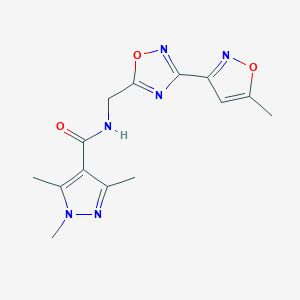
![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
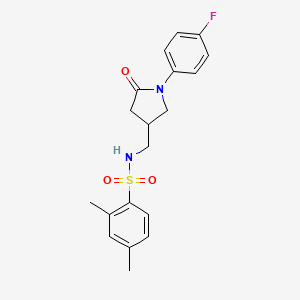
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)
